Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
Description
Contextual Significance of Pyrrolopyrazine-Derived Bicyclic Lactams in Organic and Medicinal Chemistry
Pyrrolopyrazines, the broader family to which Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one belongs, are recognized as privileged scaffolds in drug discovery and organic synthesis. These nitrogen-containing heterocyclic compounds are of significant interest due to their presence in numerous natural products and synthetic molecules with a wide spectrum of biological activities. researchgate.netresearchgate.net The fusion of a pyrrole (B145914) ring with a pyrazine (B50134) ring creates a unique chemical space that has been extensively explored for therapeutic applications. researchgate.net
Bicyclic compounds derived from pyrazine and five-membered aromatic heterocycles like pyrrole have demonstrated a variety of pharmacological properties. scilit.com Research has consistently shown that compounds featuring the pyrrolopyrazine core exhibit activities including antimicrobial, antiviral, anti-inflammatory, antifungal, antioxidant, and antitumor effects. researchgate.netresearchgate.net For instance, certain pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been noted for their significant antibacterial and quorum sensing inhibition capabilities. researchgate.net The structural rigidity and stereochemical complexity of these bicyclic lactams make them attractive candidates for designing targeted therapeutic agents.
Historical Trajectories and Current Research Landscape of this compound
Historically, interest in pyrrolopyrazine structures has been fueled by their isolation from natural sources, including plants, microbes, and marine organisms. researchgate.net Many derivatives have been identified from bacteria and fungi, where they function as secondary metabolites. ekb.egwisdomlib.org For example, various hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) derivatives have been isolated from Bacillus and Streptomyces species and have shown potent antifungal and antibacterial properties. ekb.egnih.govasiapharmaceutics.info
The current research landscape for this compound and its analogs is vibrant and expanding. The core scaffold serves as a crucial building block for synthesizing a multitude of biologically active molecules. Its unique structure is amenable to the addition of various functional groups, leading to the investigation of its derivatives for diverse applications. These include potential use as antimicrobial agents, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and nematocidal compounds. The chiral nature of the molecule is also significant, as the three-dimensional configuration can greatly influence biological activity and synthetic accessibility.
| Property | Data |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| CAS Number | 1000577-63-8 |
| Predicted Boiling Point | 284.4±29.0 °C |
| Predicted Density | 1.17±0.1 g/cm3 |
| Predicted pKa | 7.55±0.20 |
| Table 1: Physicochemical Properties of this compound. Data sourced from chemicalbook.com. |
Principal Methodological Approaches in the Academic Study of this compound
The academic study of this compound involves a range of synthetic and analytical methodologies.
Synthesis: Several synthetic routes have been developed to construct the this compound core.
Cyclization Reactions: A common strategy involves the cyclization of suitable acyclic precursors. One such method is the palladium-catalyzed cyclization of allene (B1206475) precursors.
Multi-component Reactions: Efficient assembly of the scaffold can be achieved through multi-component reactions. For instance, a [3+2] cycloaddition reaction involving an α-amino acid methyl ester, 2-nitrobenzaldehyde, and subsequent intramolecular lactamization can yield the desired bicyclic structure. Another approach utilizes azomethine ylides and maleimides in a cycloaddition reaction. The combination of multi-component reactions with one-pot follow-up reactions, such as N-allylation and intramolecular Heck reactions, has been developed as a highly efficient tool for creating related complex heterocyclic systems. nih.gov
Analytical Characterization: Once synthesized, the structure and purity of this compound and its derivatives are confirmed using a suite of modern analytical techniques.
Chromatography: High-Performance Liquid Chromatography (HPLC) is often employed for the purification and purity assessment of the synthesized compounds.
Spectroscopy: A combination of spectroscopic methods is used for structural elucidation. These include Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy (including techniques like ¹H-¹H COSY and ¹H-¹³C COSY), and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
| Research Area | Key Findings |
| Antimicrobial Activity | Derivatives have shown efficacy against multidrug-resistant bacteria like Staphylococcus aureus. nih.gov |
| Antifungal Activity | Isolated derivatives exhibit activity against phytopathogenic fungi such as Sclerotium bataticola. ekb.eg |
| Antioxidant Activity | Certain pyrrolopyrazine derivatives isolated from marine bacteria have demonstrated notable antioxidant properties. nih.gov |
| Enzyme Inhibition | The scaffold is used to develop inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV). |
| Table 2: Selected Research Findings for Derivatives of the Hexahydropyrrolo[1,2-a]pyrazine Scaffold. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZJWVQKLGNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627648 | |
| Record name | Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471915-76-1, 1000577-63-8 | |
| Record name | Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octahydropyrrolo[1,2-a]piperazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Hexahydropyrrolo 1,2 a Pyrazin 4 1h One and Its Analogues
Enantioselective and Diastereoselective Synthetic Strategies for the Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Core
The biological activity of molecules containing the this compound core is often dependent on their specific stereochemistry. vulcanchem.com Consequently, the development of synthetic methods that provide precise control over the formation of stereocenters is of paramount importance. Both enantioselective and diastereoselective strategies are employed to access stereochemically pure isomers.
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to generating chiral molecules. In the context of the pyrrolo[1,2-a]pyrazine (B1600676) framework, chiral catalysts are used to guide the stereochemical outcome of key ring-forming reactions.
A significant breakthrough has been the direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with various aldehydes, catalyzed by a chiral phosphoric acid. nih.gov This method provides an efficient route to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, which are immediate precursors to the saturated this compound system. nih.gov The reaction demonstrates broad applicability for a range of aldehydes and pyrrole (B145914) derivatives, consistently affording high yields and excellent enantioselectivities. nih.gov
Table 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Tetrahydropyrrolo[1,2-a]pyrazine Derivatives nih.govThis interactive table summarizes the results from the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.
| Aldehyde Substituent (R) | Pyrrole Substituent (R¹) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 4-NO₂C₆H₄ | H | 95 | 96 |
| 4-BrC₆H₄ | H | 93 | 92 |
| 4-ClC₆H₄ | H | 92 | 92 |
| C₆H₅ | H | 85 | 90 |
| 2-Naphthyl | H | 96 | 95 |
| C₆H₅ | Me | 87 | 91 |
Additionally, palladium catalysis has been instrumental in constructing related pyrrolopyrazinone structures. For instance, an enantioselective synthesis of the natural product agelastatin A, which features a related bicyclic core, was achieved using a palladium-catalyzed carboamination reaction. mdpi.com Such transition-metal-catalyzed cyclizations are powerful tools for forging the heterocyclic system with stereocontrol. mdpi.com
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recycled. wikipedia.org This strategy is a robust and well-established method for asymmetric synthesis. sigmaaldrich.com
Common chiral auxiliaries used in asymmetric synthesis include Evans oxazolidinones, pseudoephedrine amides, and camphorsultams. wikipedia.orgsigmaaldrich.com In the synthesis of the this compound core, a chiral auxiliary could be attached to a precursor, for example, to control the stereochemistry of an alkylation or a cycloaddition reaction that forms the pyrrolidine (B122466) or piperazinone ring. For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide, whereupon deprotonation and reaction with an electrophile occur with high diastereoselectivity due to steric hindrance from the auxiliary's methyl group. wikipedia.org
Substrate-controlled synthesis relies on existing stereocenters within the starting material to direct the formation of new ones. For the this compound core, this is often achieved by starting with an enantiomerically pure amino acid, such as L-proline or one of its derivatives. The inherent chirality of the proline ring guides the stereochemical outcome of subsequent cyclization steps, leading to a product with high diastereomeric purity.
Exploration of Novel Reaction Discoveries Enabling the Synthesis of the this compound System
The development of novel reaction cascades and multicomponent reactions has streamlined the synthesis of complex heterocyclic systems like this compound, often improving efficiency and reducing step counts. A prominent strategy involves the use of [3+2] cycloaddition reactions, particularly with azomethine ylides, to construct the pyrrolidine ring. researchgate.netrsc.org
One innovative one-pot method for synthesizing related fused quinoline (B57606) systems involves a sequential [3+2] cycloaddition of an azomethine ylide (generated from an α-amino acid methyl ester and 2-nitrobenzaldehyde) with a maleimide (B117702). rsc.org This is followed by the reduction of the nitro group and a subsequent, unusual transamidation reaction to furnish the final complex heterocyclic product. rsc.org
Another powerful cascade combines a three-component [3+2] cycloaddition with a one-pot N-allylation and intramolecular Heck reaction to build complex pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. nih.gov This sequence demonstrates high pot, atom, and step economy by assembling complex scaffolds from simple starting materials in a single pot. nih.gov The initial three-component reaction of an amino ester, a 2-bromobenzaldehyde, and a maleimide forms the key pyrrolidine adduct, which is then elaborated through the palladium-catalyzed Heck reaction. nih.gov
Table 2: One-Pot N-Allylation/Intramolecular Heck Reaction for Fused Heterocycles nih.govThis interactive table shows the yields for the synthesis of various pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines.
| Entry | R¹ (on Maleimide) | R² (on Benzaldehyde) | R³ (on Amino Ester) | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | H | Methyl | 75 |
| 2 | Methyl | H | Methyl | 78 |
| 3 | H | H | Methyl | 72 |
| 4 | Phenyl | 4-Fluoro | Methyl | 71 |
| 5 | Phenyl | H | Ethyl | 73 |
Furthermore, a two-step method involving a catalyst-free three-component Strecker reaction followed by an intramolecular [3+2] cycloaddition has been developed for the synthesis of decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines. rsc.org This approach highlights the utility of combining classic name reactions with modern cycloaddition strategies to access novel fused pyrrolidine systems. rsc.org
Convergent and Divergent Synthetic Pathways to Structurally Diverse this compound Derivatives
The creation of chemical libraries with diverse structures is crucial for drug discovery. Both convergent and divergent synthetic strategies are employed to generate a wide array of this compound derivatives.
A convergent synthesis involves preparing key fragments of the target molecule separately before joining them in a late-stage coupling step. For the this compound scaffold, this could involve the synthesis of a functionalized proline derivative and a separate aminoethyl unit, which are then coupled and cyclized to form the piperazinone ring.
Divergent synthesis, particularly through multicomponent reactions (MCRs), is highly effective for rapidly building libraries of compounds from a common intermediate. nih.gov The Ugi MCR, for example, has been applied to synthesize polysubstituted dihydropyrrolopyrazinones. mdpi.com In this approach, two of the four Ugi components (an acid and a ketone) are present on a pyrrole precursor, which then reacts with an amine and an isonitrile to generate a library of diverse products. mdpi.com This strategy allows for significant variation in the substituents around the core scaffold by simply changing the amine and isonitrile inputs. mdpi.comnih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying the principles of green chemistry to the synthesis of complex molecules is essential for sustainable industrial development. unibo.it Key goals include minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Several of the advanced methodologies described contribute to a greener synthesis of the this compound core.
Atom Economy : [3+2] cycloaddition reactions are inherently atom-economical as all atoms from the reactants are incorporated into the product, generating minimal waste. researchgate.netrsc.org
Catalysis : The use of catalytic methods, such as the chiral phosphoric acid-catalyzed aza-Friedel-Crafts reaction nih.gov and palladium-catalyzed cyclizations mdpi.comnih.gov, is preferable to using stoichiometric reagents, as it reduces waste and often allows for milder reaction conditions.
One-Pot Reactions : Cascade or tandem reactions, where multiple transformations occur in a single reaction vessel, significantly improve sustainability. nih.gov They reduce the need for intermediate purification steps, which in turn cuts down on solvent usage, energy consumption, and waste generation. researchgate.netnih.gov
Greener Solvents : The choice of solvent has a major impact on the environmental footprint of a synthesis. Research into these heterocyclic systems has identified acetonitrile (B52724) (MeCN) as a preferable green solvent for certain reaction sequences, such as the one-pot N-allylation and intramolecular Heck reactions. nih.gov
By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally benign.
Mechanistic Organic Chemistry and Reactivity of Hexahydropyrrolo 1,2 a Pyrazin 4 1h One
Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Scaffold
The saturated nature of the this compound scaffold limits electrophilic aromatic substitution-type reactions. However, the nitrogen and oxygen atoms possess lone pairs of electrons, making them susceptible to attack by electrophiles, while the carbonyl carbon is an electrophilic center.
Nucleophilic Reactions: The primary site for nucleophilic attack is the carbonyl carbon of the lactam. While direct substitution at this position is challenging without ring-opening, reactions involving nucleophiles often target substituents on the core structure. The pyrrole (B145914) nitrogen in related unsaturated pyrrolopyrazinone precursors can act as a nucleophile in intramolecular cyclization reactions. encyclopedia.pub For instance, the cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) proceeds via nucleophilic attack to form the pyrazinone ring. beilstein-journals.org
Electrophilic Reactions: The secondary amine within the pyrazinone ring is a primary site for electrophilic substitution. It can be readily alkylated or acylated. Research on related pyrrolopyrazinone structures demonstrates the feasibility of such transformations. For example, 2-amino-3-phenylpyrrolo[1,2-a]pyrazin-1-(2H)-one can be acylated with acetic anhydride (B1165640) in pyridine (B92270) to yield the corresponding N-acetylated product. beilstein-journals.org This indicates that the exocyclic amine is more nucleophilic than the ring nitrogens in that specific unsaturated system. In the saturated this compound, the secondary amine is expected to be the most reactive site for electrophiles.
Table 1: Examples of Substitution Reactions on Related Pyrrolopyrazinone Scaffolds
| Reaction Type | Substrate | Reagent | Product | Reference |
|---|---|---|---|---|
| Nucleophilic Cyclization | N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Hydrazine | Pyrrolopyrazinone derivatives | beilstein-journals.org |
| Electrophilic Acylation | 2-Amino-3-phenylpyrrolo[1,2-a]pyrazin-1-(2H)-one | Acetic anhydride, pyridine | N-(1-oxo-3-phenylpyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide | beilstein-journals.org |
Ring-Opening and Ring-Closing Transformations Involving the this compound Moiety
Ring-Closing Transformations: The synthesis of the pyrrolopyrazinone scaffold is a prime example of ring-closing reactions. A common and effective method involves the intramolecular cyclization of suitably functionalized pyrrole precursors. encyclopedia.pubmdpi.com One strategy begins with a 1,2-disubstituted pyrrole that has an electrophilic carbonyl group at the 2-position and a nucleophilic amine substituent at the 1-position, which then cyclize to form the pyrazinone ring. mdpi.com Another powerful method is the [3+2] cycloaddition reaction. For instance, the reaction of azomethine ylides (generated from an α-amino acid methyl ester and an aldehyde) with maleimides can form a pyrrolidine (B122466) ring, which can then undergo further transformations, including intramolecular lactamization, to build complex fused systems related to the target scaffold. rsc.org Ring expansion of pyrrolizidine (B1209537) derivatives via a Beckmann rearrangement represents another, albeit less common, strategy to access the pyrrolopyrazinone core. mdpi.com
Ring-Opening Transformations: The bicyclic system can undergo ring-opening under specific conditions. Hydrolysis of the lactam bond, typically under strong acidic or basic conditions, would lead to a ring-opened amino acid derivative. A notable example of a non-hydrolytic ring-opening involves the oxidation of related dihydropyrrolopyrazinone systems. The oxidation of unprotected ketone analogs of certain brominated dihydropyrrolopyrazinones with the electrophilic fluorinating agent Selectfluor resulted in the formation of a ring-opened product instead of the expected oxidized ring. encyclopedia.pub This suggests that oxidation at the pyrrole ring can destabilize the fused system, leading to cleavage.
Elucidation of Reaction Pathways and Intermediates in Transformations of this compound
Understanding the reaction pathways and identifying key intermediates are crucial for optimizing synthetic routes and predicting product outcomes. In the synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, a system with structural similarities, the isolation of a hexahydropyrrolo[3,4-c]pyrrole amide intermediate was key to elucidating the reaction pathway, confirming that the process involved a [3+2] cycloaddition followed by an unusual transamidation reaction. rsc.org
Mechanistic studies on transition metal-catalyzed reactions involving related scaffolds have also been reported. The palladium-catalyzed intramolecular Heck reaction used to form pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines proceeds through a well-defined catalytic cycle. nih.gov The proposed mechanism involves:
Oxidative addition: A Pd(0) catalyst adds to the aryl bromide of the N-allylated intermediate.
Intramolecular coordination: The palladium complex coordinates with the C-C double bond of the allyl group.
Syn-insertion: The alkene inserts into the palladium-carbon bond.
β-Hydride elimination: This step forms the new C-C bond of the ring and generates a hydridopalladium(II) complex.
Reductive elimination: The active Pd(0) catalyst is regenerated in the presence of a base. nih.gov
These detailed mechanistic insights, even from related systems, provide a framework for understanding the potential reactivity and transformation pathways of this compound.
Functional Group Interconversions on the this compound Core
Functional group interconversions (FGIs) are essential for modifying the core scaffold to produce derivatives with diverse properties. imperial.ac.uk These reactions alter peripheral functional groups without changing the fundamental bicyclic ring structure. Key FGIs applicable to the this compound core include reductions, oxidations, and substitutions.
Reduction: The lactam carbonyl group is a key site for reduction. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the amide to an amine, milder reagents offer more selective transformations. fiveable.me For example, in the synthesis of longamide B analogs, a related pyrrolopyrazinedione was selectively reduced to a pyrazinone using sodium borohydride (B1222165) (NaBH₄) in methanol. encyclopedia.pub
Oxidation: The secondary amine in the pyrazinone ring and any C-H bonds adjacent to the nitrogen atoms or carbonyl group are potential sites for oxidation.
Substitution/Modification of Appended Groups: If the core scaffold is substituted with other functional groups, a wide range of FGIs can be performed. For example, a hydroxyl group on a substituent could be converted to a good leaving group (like a tosylate or mesylate) and subsequently displaced by a nucleophile. vanderbilt.edu An ester could be hydrolyzed to a carboxylic acid or reduced to an alcohol. These transformations are standard in organic synthesis and allow for the generation of a library of derivatives from a common intermediate. imperial.ac.ukfiveable.me
Table 2: Potential Functional Group Interconversions
| Functional Group | Transformation | Typical Reagents | Resulting Group | Reference |
|---|---|---|---|---|
| Lactam (Amide) | Reduction | LiAlH₄, BH₃ | Cyclic Amine | fiveable.me |
| Dione (B5365651) | Selective Reduction | NaBH₄ | Keto-alcohol or Lactam | encyclopedia.pub |
| Secondary Amine | Acylation | Acyl Halides, Anhydrides | N-Acyl Amide | beilstein-journals.org |
| Secondary Amine | Alkylation | Alkyl Halides | Tertiary Amine | |
| Alcohol (on substituent) | Conversion to Halide | SOCl₂, PBr₃ | Alkyl Halide | ub.edu |
Transition Metal-Catalyzed Modifications and Cross-Couplings of this compound
Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling complex modifications of the this compound scaffold. mdpi.com
Palladium-Catalyzed Reactions: Palladium catalysts are particularly versatile. One of the key methods for constructing the related dihydropyrrolo[1,2-a]pyrazinone ring is the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides. encyclopedia.pubmdpi.com The choice of catalyst and conditions is critical; for example, using Pd(OAc)₂ can favor the formation of the pyrrolo[1,2-a]pyrazine (B1600676), while PdCl₂(CH₃CN)₂ can lead to different products. mdpi.com Furthermore, intramolecular Heck reactions, catalyzed by palladium complexes, have been successfully employed in the synthesis of fused pyrroloisoquinoline systems from N-allylated precursors, demonstrating the power of this method for constructing new rings onto the core structure. nih.gov
Copper-Catalyzed Reactions: Copper catalysis is also relevant, particularly in the synthesis of precursors. Copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are effective for introducing alkyne functionalities. beilstein-journals.org In one study, methyl 1H-pyrrole-2-carboxylate was coupled with various bromoalkynes using a copper sulfate (B86663) and 1,10-phenanthroline (B135089) catalytic system to produce N-alkyne-substituted pyrroles, which are direct precursors for cyclization to pyrrolopyrazinones. beilstein-journals.org
Table 3: Transition Metal-Catalyzed Reactions for Pyrrolopyrazinone Synthesis and Modification
| Reaction | Catalyst System | Transformation | Example Application | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Pd(OAc)₂, NaOAc, Bu₄NCl | Forms the pyrazinone ring from an N-allyl precursor | Synthesis of pyrrolo[1,2-a]pyrazines | mdpi.com |
| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base | Forms a new ring via C-C bond formation | Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines | nih.gov |
| Alkyne Coupling | CuSO₄·5H₂O, 1,10-phenanthroline, K₃PO₄ | Attaches an alkyne group to the pyrrole nitrogen | Synthesis of N-alkyne-substituted pyrrole precursors | beilstein-journals.org |
Advanced Structural Characterization and Conformational Analysis of Hexahydropyrrolo 1,2 a Pyrazin 4 1h One
Elucidation of Stereochemistry and Absolute Configuration by Chiroptical Spectroscopy and X-ray Crystallography
The stereochemistry of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a crucial determinant of its biological activity. The molecule possesses a chiral center at the bridgehead carbon (C8a), leading to the existence of (S) and (R) enantiomers. Commercial sources have made available the racemic mixture as well as the individual enantiomers, highlighting the importance of stereochemical purity in research and development. vulcanchem.com For instance, the (S)-enantiomer is cataloged under CAS number 1303975-09-8, while the (R)-enantiomer has been listed as CAS 929047-07-4. vulcanchem.combldpharm.com
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For a chiral molecule like this compound, the analysis of anomalous scattering data, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry as either (R) or (S). nih.gov While specific crystallographic data for the parent compound is not widely published, this method remains the gold standard for such determinations. nih.gov
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides complementary information. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the molecule's three-dimensional structure and can be used to distinguish between enantiomers. In practice, experimental CD spectra are often compared with spectra predicted by quantum chemical calculations for a known absolute configuration to confirm the assignment.
Table 1: Stereoisomers and CAS Numbers
| Form | CAS Number | Notes |
|---|---|---|
| (S)-Enantiomer | 1303975-09-8 | Enantiopure form. vulcanchem.com |
| (R)-Enantiomer | 929047-07-4 | Previously available enantiopure form. vulcanchem.combldpharm.com |
| Racemic Mixture | 1628557-06-1 | Mixture of (S) and (R) enantiomers. vulcanchem.com |
Conformational Preferences and Dynamics Investigated via High-Resolution NMR Spectroscopy and Molecular Modeling
The bicyclic framework of this compound, composed of a fused six-membered pyrazinone ring and a five-membered pyrrolidine (B122466) ring, has reduced conformational flexibility compared to acyclic analogues. vulcanchem.com However, the saturated nature of the rings still allows for distinct conformational isomers. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these preferences in solution.
Techniques such as ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) reveal through-bond and through-space connectivities, respectively. NOESY is particularly powerful for conformational analysis, as the intensity of cross-peaks is related to the distance between protons, allowing for the determination of their relative spatial arrangement and thus the preferred conformation of the ring systems. While specific detailed NMR conformational studies on the parent compound are sparse in the literature, NMR is routinely used for its general characterization. nih.gov
Molecular modeling and computational chemistry serve as indispensable partners to experimental NMR. By calculating the potential energy surface of the molecule, theoreticians can predict the relative energies of different possible conformations (e.g., chair, boat, twist-boat for the pyrazinone ring and envelope/twist for the pyrrolidine ring). These computational models help in interpreting complex NMR spectra and provide a dynamic picture of conformational equilibria.
Application of Vibrational Spectroscopy (FT-IR, Raman) for Probing Hydrogen Bonding and Intramolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to probe the functional groups and intermolecular interactions of this compound. FT-IR spectroscopy has been utilized in the characterization of related natural products, confirming the presence of key structural features. nih.govnih.gov
The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The most prominent would be the carbonyl (C=O) stretching vibration of the amide group in the pyrazinone ring, typically appearing in the 1650-1690 cm⁻¹ region. The N-H stretching vibration of the secondary amine would be observed in the 3200-3500 cm⁻¹ range. The position and shape of this N-H band are particularly sensitive to hydrogen bonding. In concentrated solutions or the solid state, intermolecular N-H···O=C hydrogen bonds would cause this band to broaden and shift to lower wavenumbers compared to a dilute solution in a non-polar solvent. C-H and C-N stretching vibrations would also be present.
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| N-H (Amine/Amide) | Stretch | 3200-3500 | Position sensitive to hydrogen bonding. |
| C-H (Aliphatic) | Stretch | 2850-3000 | Expected from the pyrrolidine and pyrazine (B50134) rings. |
| C=O (Amide) | Stretch | 1650-1690 | A strong, characteristic band in the IR spectrum. vulcanchem.com |
Mass Spectrometry Approaches for Fragment Ion Analysis and Advanced Structural Corroboration
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₇H₁₂N₂O and a molecular weight of 140.18 g/mol . chemicalbook.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often employed for its analysis. nih.gov
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is a reproducible fingerprint that aids in structural identification. For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: The most common fragmentation for amines and carbonyl compounds. Cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring is expected.
Loss of CO: The molecular ion could lose a molecule of carbon monoxide from the pyrazinone ring, resulting in a fragment ion at m/z 112.
Ring cleavage: Fragmentation of the pyrrolidine or pyrazinone rings can lead to a series of smaller, stable ions.
Utilization of Electron Diffraction and Cryo-Electron Microscopy for Structural Insights in Complex Environments
Electron diffraction and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the structure of molecules and molecular assemblies. However, their application is generally dictated by the size of the analyte. nih.gov
Electron Diffraction , particularly gas-phase electron diffraction, can be used to determine the structure of small, volatile molecules. In principle, it could be applied to this compound if it can be volatilized without decomposition, providing precise measurements of bond lengths and angles in the gaseous state.
Cryo-Electron Microscopy is a revolutionary technique for determining the high-resolution structure of large biological macromolecules and complexes, typically those with molecular weights over 50 kDa. nih.gov A small molecule like this compound (MW = 140.18 Da) is far too small to be visualized directly by cryo-EM. chemicalbook.comnih.gov However, cryo-EM could provide crucial structural insights if the compound were part of a large, stable complex. For example, if this compound or one of its derivatives were to bind tightly to a target protein, cryo-EM could be used to solve the structure of the entire protein-ligand complex, revealing the precise binding mode and induced conformational changes in the protein.
Theoretical and Computational Investigations of Hexahydropyrrolo 1,2 a Pyrazin 4 1h One
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
The electronic structure analysis reveals how electrons are distributed across the molecule, highlighting regions of high or low electron density. This is crucial for predicting the molecule's behavior in chemical reactions. The molecular electrostatic potential (MEP) map, for instance, visually represents the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites.
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. ias.ac.in
From these fundamental properties, various global reactivity descriptors can be calculated. These descriptors, conceptualized within DFT, provide quantitative measures of a molecule's reactivity.
Table 1: Illustrative Global Reactivity Descriptors for Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Note: These values are hypothetical and represent typical outputs from a quantum chemical calculation.
| Descriptor | Formula | Hypothetical Value (eV) | Chemical Interpretation |
| HOMO Energy (EHOMO) | - | -6.2 eV | Represents the ionization potential; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | 1.5 eV | Represents the electron affinity; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 7.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.35 eV | Measures the power of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.85 eV | Measures resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | 1 / (2η) | 0.13 eV-1 | The reciprocal of hardness; indicates a higher tendency to react. |
| Electrophilicity Index (ω) | χ2 / (2η) | 0.72 eV | Measures the propensity of the molecule to accept electrons. |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data for this compound
Computational spectroscopy has become an indispensable tool for interpreting and predicting the spectral properties of molecules. unibo.itresearchgate.net By employing quantum chemical methods, it is possible to calculate various spectroscopic parameters for this compound, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). researchgate.net
The prediction process begins with the optimization of the molecule's geometry, typically using DFT. ias.ac.in For NMR predictions, the optimized structure is then used to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These theoretical values are then converted into chemical shifts (δ) by referencing them against a standard compound, like Tetramethylsilane (TMS).
Similarly, for IR spectroscopy, calculations can determine the vibrational frequencies and their corresponding intensities. These computed frequencies often require scaling with an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational model, thereby improving the agreement with experimental data. researchgate.net Comparing the predicted spectra with experimentally obtained data serves as a powerful method for structural confirmation and assignment of complex spectral features. ias.ac.inmdpi.com
Table 2: Hypothetical Correlation of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound Note: Experimental values are hypothetical for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| C1 | 24.8 | 25.1 | -0.3 |
| C2 | 22.1 | 22.5 | -0.4 |
| C3 | 45.3 | 45.0 | +0.3 |
| C4 (C=O) | 168.5 | 168.2 | +0.3 |
| C6 | 53.7 | 54.1 | -0.4 |
| C8a | 60.2 | 59.9 | +0.3 |
| C9 | 48.9 | 48.6 | +0.3 |
Molecular Dynamics Simulations for Conformational Sampling, Solvent Effects, and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. arxiv.orgmdpi.com For a flexible molecule like this compound, MD is essential for exploring its conformational landscape, understanding the influence of the environment (solvent effects), and characterizing its interactions with other molecules.
Conformational Sampling: The bicyclic ring system of this compound can exist in multiple low-energy conformations (conformers). MD simulations can sample these different shapes by solving Newton's equations of motion for the atoms over time, revealing the relative stabilities of different conformers and the energy barriers for interconversion between them.
Solvent Effects: The surrounding solvent can significantly impact a molecule's properties and behavior. researchgate.netnih.gov MD simulations explicitly model solvent molecules (e.g., water, ethanol), allowing for a detailed investigation of how the solvent influences the conformational preferences of the solute. chemrxiv.orgchemrxiv.org Properties like the radial distribution function can be calculated to understand the structuring of solvent molecules around specific atoms of the compound.
Intermolecular Interactions: MD is also used to study how this compound interacts with other molecules, such as biological macromolecules (proteins, DNA) or other small molecules. These simulations can elucidate the specific non-covalent interactions—hydrogen bonds, van der Waals forces, electrostatic interactions—that govern binding events. mdpi.com
Table 3: Typical Parameters Investigated in an MD Simulation of this compound in Water
| Parameter | Description | Insights Gained |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability and conformational changes of the molecule during the simulation. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Indicates changes in the overall shape and size of the molecule. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Quantifies the exposure of different parts of the molecule to the solvent. |
| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between the solute and solvent, or within the solute. | Identifies key interactions that stabilize the molecule's structure and its interaction with the solvent. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. | Reveals the local solvent structure and specific solvation shells around the molecule. |
Computational Design and Virtual Screening Methodologies for Novel this compound Analogues
Computational methods are pivotal in the rational design and discovery of new molecules with desired properties. bris.ac.uk Starting from the core scaffold of this compound, these techniques can be used to design and evaluate novel analogues for enhanced biological activity, improved pharmacokinetic profiles, or other specific functions.
Computational Design: This process involves the in silico modification of the parent structure. Substituents can be added, removed, or replaced at various positions on the pyrrolopyrazinone ring system to create a library of virtual compounds. Quantum chemical calculations can then be used to predict how these modifications affect key electronic and structural properties.
Virtual Screening: This is a high-throughput computational technique used to screen large libraries of compounds to identify those most likely to possess a desired activity. nih.gov For analogues of this compound, the process typically involves:
Ligand-based screening: If known active molecules are available, a pharmacophore model can be built. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for activity. frontiersin.org The virtual library is then filtered to find molecules that match this pharmacophore.
Structure-based screening: If the 3D structure of a biological target (e.g., an enzyme) is known, molecular docking can be used. nih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a target and estimate the binding affinity. researchgate.net Analogues that show favorable docking scores and interaction patterns are selected for further investigation.
These screening funnels, often combined with predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, help prioritize a smaller, more manageable set of promising candidates for chemical synthesis and experimental testing. mdpi.comnih.gov
Table 4: A Typical Virtual Screening Workflow for this compound Analogues
| Step | Method | Purpose | Outcome |
| 1. Library Preparation | Chemical database generation | Create a large, diverse virtual library of analogues based on the core scaffold. | A set of 10,000+ virtual compounds. |
| 2. Initial Filtering | Pharmacophore modeling or property filtering (e.g., Lipinski's Rule of Five) | Rapidly eliminate compounds that do not match key features or have poor drug-like properties. | Reduced library of ~2,000 compounds. |
| 3. Molecular Docking | High-throughput virtual screening (HTVS) | Dock the filtered library into the active site of a biological target to predict binding modes and rank by score. | A list of top 500 scoring compounds. |
| 4. Refined Docking | Standard precision (SP) or extra precision (XP) docking | Re-dock the top hits with more accurate scoring functions to improve the reliability of binding predictions. | A refined list of 50-100 high-confidence hits. |
| 5. Post-processing | Binding free energy calculations (e.g., MM-GBSA) and visual inspection | Further refine the ranking of hits and analyze key intermolecular interactions. | Selection of 5-10 top candidates for synthesis. |
Reaction Mechanism Prediction and Transition State Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational tool for elucidating the mechanisms of chemical reactions. researchgate.net It can be applied to investigate reactions involving this compound, such as its synthesis, derivatization, or degradation. This approach provides a detailed, step-by-step map of the reaction pathway at the molecular level.
The process involves identifying all relevant species along a proposed reaction coordinate, including reactants, intermediates, transition states (TS), and products. The geometry of each of these species is optimized to find its minimum energy structure (for stable species) or its first-order saddle point structure (for transition states). nih.gov
A crucial part of this analysis is the location and characterization of the transition state, which represents the highest energy point along the reaction pathway. By calculating the energy of the TS relative to the reactants, the activation energy (energy barrier) for the reaction can be determined. nih.gov This barrier is a key determinant of the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points: stable species have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
By mapping the entire potential energy surface, DFT can help distinguish between different possible reaction mechanisms (e.g., concerted vs. stepwise), predict regioselectivity and stereoselectivity, and provide insights that are often difficult to obtain through experimental means alone. researchgate.netmit.edu
Table 5: Key Parameters from a DFT Study of a Hypothetical Reaction Step for this compound
| Parameter | Description | Hypothetical Value | Interpretation |
| Reactant Complex Energy (ER) | The energy of the starting materials in their optimized geometry. | -450.2 Ha | Reference energy for the reaction pathway. |
| Transition State Energy (ETS) | The energy of the highest point on the reaction path connecting reactants and products. | -450.15 Ha | Used to calculate the activation energy. |
| Product Complex Energy (EP) | The energy of the products in their optimized geometry. | -450.3 Ha | Used to calculate the overall reaction energy. |
| Activation Energy (ΔE‡) | ETS - ER | +31.4 kcal/mol | The energy barrier that must be overcome for the reaction to occur. Higher values mean slower reactions. |
| Reaction Energy (ΔErxn) | EP - ER | -125.5 kcal/mol | The overall energy change of the reaction. Negative values indicate an exothermic reaction. |
| Imaginary Frequency | The single negative vibrational frequency of the transition state. | -250 cm-1 | Confirms the structure is a true transition state and shows the atomic motion leading from reactant to product. |
Biological and Pharmacological Research Applications of Hexahydropyrrolo 1,2 a Pyrazin 4 1h One Derivatives
Structure-Activity Relationship (SAR) Studies for Identified Biological Targets of Interest
While comprehensive Structure-Activity Relationship (SAR) studies on the hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one scaffold are not extensively documented, available research provides insights into how structural modifications influence biological activity. researchgate.net The core bicyclic framework, composed of a fused pyrrolidine (B122466) and pyrazinone ring, offers a versatile platform for introducing various functional groups to modulate pharmacological properties.
Key observations from SAR studies include:
Substitution on the Pyrrolopyrazine Core : The introduction of different substituents at various positions on the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) core significantly impacts bioactivity. For instance, a 3-(2-methylpropyl) substituent has been associated with antioxidant and anticancer activities. researchgate.netnih.gov A 3-benzyl group confers potent anti-biofilm and quorum sensing inhibitory properties. nih.gov
Influence of the Ketone Position : The position of the carbonyl group within the pyrazine (B50134) ring is crucial. Comparative analysis suggests that a ketone at the 4-position, as in this compound, is linked to antimicrobial and anticancer activities through protein binding.
Impact of the Fused Ring System : Altering the fused ring from pyrrolidine to pyridine (B92270) (e.g., in Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one) shifts the biological activity profile towards antifungal, antidiabetic, and antiviral effects, highlighting the importance of the core heterocyclic structure.
Stereochemistry : The three-dimensional arrangement of the molecule significantly affects its biological interactions. vulcanchem.com Commercial availability of specific enantiomers, such as the (S)- and (R)-forms, underscores the importance of stereochemistry in achieving desired pharmacological effects, although challenges in enantioselective synthesis and resolution persist. vulcanchem.com
The table below summarizes the observed biological activities for various derivatives, illustrating the structure-activity relationships.
| Derivative Name | Key Structural Feature | Observed Biological Activity |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Isobutyl group at position 3 | Anticancer, Antioxidant researchgate.netnih.gov |
| 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Benzyl group at position 3 | Anti-biofilm, Quorum Sensing Inhibition nih.gov |
| This compound | Ketone at position 4 | Broad-spectrum antibacterial (Gram-positive) |
| Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one | Fused pyridine ring instead of pyrrolidine | Antifungal (targets ergosterol (B1671047) synthesis) |
Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems
Derivatives of this compound exert their biological effects through a variety of molecular mechanisms, targeting distinct cellular processes in pathogens and cancer cells.
Antimicrobial Mechanisms : The antimicrobial action of these compounds involves multiple pathways. Some derivatives have been shown to interfere with bacterial cell wall synthesis and function, leading to the inhibition of multidrug-resistant Staphylococcus aureus. Another key mechanism is the disruption of bacterial cell-to-cell communication, known as quorum sensing (QS). nih.gov By inhibiting QS, these compounds can prevent biofilm formation and reduce the production of virulence factors such as pyocyanin (B1662382) and rhamnolipid in Pseudomonas aeruginosa. nih.govresearchgate.net For example, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione has been shown to alter biofilm architecture and down-regulate QS regulatory genes. nih.govfrontiersin.org
Anticancer Mechanisms : In cancer cell lines, the cytotoxic effects are often mediated by the induction of apoptosis (programmed cell death). The derivative Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- (PPDHMP) has been observed to cause nuclear condensation, cell shrinkage, and DNA fragmentation in lung (A549) and cervical (HeLa) cancer cells. nih.gov This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, the activation of initiator and executioner caspases (caspase-9 and caspase-3), and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, these compounds can arrest the cell cycle, typically at the G1 phase, by down-regulating key proteins such as cyclin-D1 and cyclin-dependent kinase 2 (CDK-2). nih.gov
Antifungal and Other Mechanisms : The antifungal activity of related scaffolds has been attributed to the inhibition of enzymes essential for pathogen survival. For instance, some derivatives inhibit chitinase, an enzyme that degrades chitin (B13524) in fungal cell walls. Others are believed to target fungal ergosterol synthesis. Additionally, research on related structures suggests potential activity as calcium channel blockers.
Identification and Validation of Protein Targets and Signaling Pathways Modulated by this compound Analogues
Research has identified several specific protein targets and signaling pathways that are modulated by this compound analogues, underscoring their therapeutic potential.
Dipeptidyl Peptidase-IV (DPP-IV) : The this compound scaffold is recognized as a key structural motif for the development of DPP-IV inhibitors. DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. Inhibition of DPP-IV is a validated strategy for the treatment of type 2 diabetes. The structural features of the scaffold allow for critical interactions with the active site of the DPP-IV enzyme.
Cancer-Related Proteins and Pathways : In the context of oncology, these derivatives modulate key signaling pathways involved in cell survival and proliferation. A primary target is the Bcl-2 family of proteins, where analogues down-regulate anti-apoptotic members (Bcl-2, Bcl-xL), thereby promoting apoptosis. nih.gov This action is linked to the activation of the intrinsic caspase cascade, involving caspase-9 and caspase-3. nih.gov Furthermore, these compounds have been shown to suppress the expression of Cyclin-D1 and Cyclin-Dependent Kinase 2 (CDK-2), leading to cell cycle arrest. nih.gov While direct kinase inhibition by this specific scaffold is still under investigation, related pyrrolopyrazine structures are known to act as kinase inhibitors, suggesting that kinases are a potential target class. vulcanchem.comresearchgate.net
Bacterial Quorum Sensing Pathways : As antimicrobial agents, these compounds interfere with quorum sensing (QS) systems in bacteria. frontiersin.org Microarray analysis has revealed that derivatives like 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione can differentially express QS regulatory genes in P. aeruginosa, effectively quenching the signaling pathways that control virulence and biofilm formation. nih.gov
Application as Chemical Probes for Receptor-Ligand Interactions, Enzyme Inhibition, and Cellular Pathway Interrogation
The rigid bicyclic structure and synthetic tractability of the this compound scaffold make it a promising candidate for the development of chemical probes. While specific examples of this scaffold being used as a probe are emerging, its characteristics are well-suited for interrogating complex biological systems.
The core structure can be functionalized to incorporate reporter groups, such as fluorophores or radiolabels, without drastically altering its binding properties. This would enable its use in a variety of applications:
Receptor-Ligand Interaction Studies : Radiolabeled versions of potent and selective analogues could be developed for use in positron emission tomography (PET) imaging or in vitro autoradiography to visualize and quantify receptor distribution and occupancy in the brain and peripheral tissues. rsc.org
Enzyme Inhibition Assays : Fluorescently tagged derivatives could be used in high-throughput screening assays to identify new inhibitors of target enzymes like DPP-IV or various kinases.
Cellular Pathway Interrogation : By serving as selective modulators, these compounds can be used as tools to dissect the roles of specific proteins and pathways in cellular processes. For example, a selective inhibitor could be used to study the downstream consequences of blocking a particular kinase or receptor.
The development of such probes is crucial for validating new drug targets and understanding the mechanism of action of novel therapeutic agents. The versatility of the this compound core provides a solid foundation for these future applications in chemical biology.
Biosynthetic Pathways and Metabolomic Profiling of Naturally Occurring this compound Derivatives
This compound and its derivatives are often found as naturally occurring secondary metabolites, primarily produced by microorganisms. researchgate.netmdpi.com Bacteria from the genus Streptomyces are particularly prolific producers, with various strains isolated from diverse environments like marine sediments and mangrove soil yielding these compounds. researchgate.netmdpi.com Other bacteria, including Bacillus tequilensis and Exiguobacterium indicum, have also been identified as sources. nih.govnih.gov
The biosynthesis of these heterocyclic alkaloids is thought to proceed from amino acid precursors. rsc.org A proposed biosynthetic route for 2,5-disubstituted pyrazines involves the dimerization of α-amino aldehydes derived from amino acids, followed by oxidation. rsc.org This biomimetic pathway highlights nature's efficient assembly of these complex scaffolds.
Modern analytical techniques, particularly metabolomic profiling using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are instrumental in identifying these compounds from complex bacterial extracts. mdpi.comekb.eg These methods allow for the rapid detection and characterization of metabolites, revealing the chemical diversity within a single strain. biorxiv.orgnih.gov For example, GC-MS analysis of a Streptomyces sp. Y009 extract identified 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione as the major component, responsible for its observed anticancer and antioxidant activities. mdpi.com Such metabolomic studies not only help in the discovery of new bioactive molecules but also provide insights into the metabolic potential of microorganisms from unique ecological niches. researchgate.net
The table below lists some naturally occurring derivatives and their microbial origins.
| Naturally Occurring Derivative | Microbial Source | Source Environment |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Bacillus tequilensis MSI45 | Marine Sponge |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Staphylococcus sp. strain MB30 | Deep Sea Sediment |
| 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Exiguobacterium indicum SJ16 | Plant Rhizosphere |
| 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Streptomyces sp. Y009 | Mangrove Sediment |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Streptomyces sp. VITPK9 | Salt Spring |
Rational Design of this compound-Based Leads for Academic Drug Discovery Research
The this compound scaffold is a valuable starting point for rational drug design in academic and industrial research. Its conformationally restricted, bicyclic nature provides a rigid framework that can be strategically decorated with functional groups to optimize interactions with a specific biological target. vulcanchem.com This process aims to develop lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
A prime example of rational design involving a related scaffold is in the development of DPP-IV inhibitors. capes.gov.br Knowledge of the X-ray crystal structure of DPP-IV in complex with an inhibitor allows medicinal chemists to design new analogues that form specific hydrogen bonds and hydrophobic interactions within the enzyme's active site. researchgate.net The pyrrolidine ring of the scaffold can be designed to interact with key residues, while substituents on the pyrazinone ring can be modified to occupy different pockets of the active site, thereby improving binding affinity and selectivity over other proteases. rsc.org
For anticancer applications, rational design focuses on modifying the scaffold to enhance its pro-apoptotic or cell cycle arrest activities. nih.gov Based on SAR data, researchers can synthesize libraries of derivatives with different substituents and evaluate their effects on cancer cell lines and specific molecular targets like CDKs or members of the Bcl-2 family. nih.govnih.gov Similarly, in the development of new antimicrobial agents, the scaffold can be modified to improve its ability to inhibit bacterial cell wall synthesis or disrupt quorum sensing pathways, with the goal of overcoming existing drug resistance mechanisms. nih.gov
The process of rational design is iterative, combining computational modeling, chemical synthesis, and biological evaluation to systematically refine the structure of the lead compound and advance it through the drug discovery pipeline.
Future Directions and Unexplored Research Avenues for Hexahydropyrrolo 1,2 a Pyrazin 4 1h One
Emerging Synthetic Technologies and Sustainable Approaches in the Production of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
The advancement of synthetic chemistry is crucial for the widespread exploration of the this compound scaffold. Future efforts are expected to focus on developing more efficient, cost-effective, and environmentally benign production methods.
Advanced Catalytic Systems: A significant step forward has been the use of palladium-catalyzed cyclization of allene (B1206475) precursors to construct the bicyclic ring system. Future research could optimize these catalytic processes by exploring more sustainable and cheaper transition metals, developing novel ligand systems to improve enantioselectivity, and designing reusable catalysts to minimize waste.
Multicomponent Reactions (MCRs): Strategies involving multicomponent reactions, which allow for the assembly of the core structure from three or more starting materials in a single step, are a promising avenue. mdpi.comresearchgate.net These reactions are highly atom-economical and can rapidly generate libraries of diverse derivatives for screening. mdpi.com
Flow Chemistry: The implementation of continuous flow chemistry could offer significant advantages over traditional batch processing. Flow reactors can provide precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability, thereby making the synthesis more efficient and sustainable.
Bio-catalysis: The use of enzymes to catalyze key steps in the synthesis could provide unparalleled stereoselectivity under mild, environmentally friendly conditions. Exploring enzymes for cyclization or the resolution of racemic mixtures could be a key future direction.
Advanced Computational Methodologies in Drug Discovery, Materials Science, and Catalysis for this compound
Computational tools are poised to accelerate the discovery and optimization of molecules derived from this scaffold. By modeling molecular behavior, researchers can predict properties and prioritize synthetic efforts, saving significant time and resources.
Drug Discovery: High-throughput virtual screening (HTVS) can be employed to dock vast libraries of virtual compounds based on the this compound core against various biological targets. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to analyze the stability of the most promising ligand-protein complexes and calculate binding free energies, providing a deeper understanding of the potential interactions. nih.gov This approach can help identify novel inhibitors for enzymes like kinases or proteases.
Materials Science: The unique three-dimensional structure of the scaffold makes it a candidate for developing novel functional materials. Computational modeling can predict how derivatives might self-assemble, their potential electronic or photonic properties, and their suitability for inclusion in polymer chains to create materials with specific physical and chemical characteristics.
Asymmetric Catalysis: For chiral versions of the compound, computational methods can be used to model the transition states when it is used as a chiral catalyst or ligand. This can help in understanding the mechanism of stereochemical induction and guide the design of more effective catalysts for asymmetric synthesis.
Exploration of Novel Biological Activities and Therapeutic Opportunities Through Chemical Biology Approaches
Preliminary research has indicated that the this compound scaffold and its close analogs are biologically active. nih.gov A systematic exploration of its potential is a major area for future investigation. Initial studies have suggested antimicrobial and neuroprotective properties for derivatives of the core compound. Furthermore, related structures like hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) have demonstrated a wider range of activities, suggesting promising therapeutic avenues to explore for the target scaffold. nih.govrsc.org
These related findings suggest that a focused screening of a library of this compound derivatives could uncover new therapeutic opportunities.
| Potential Biological Activity | Rationale and Research Direction | Supporting Evidence from Related Scaffolds |
|---|---|---|
| Anticancer | Screening against a panel of cancer cell lines to identify cytotoxic effects. Investigating mechanisms such as apoptosis induction or cell cycle arrest. | Derivatives of the core compound showed promising results against breast cancer cell lines. |
| Antimicrobial | Testing against a broad spectrum of bacteria and fungi, especially multi-drug resistant (MDR) strains. nih.gov | The related dione (B5365651) analog is effective against MDR Staphylococcus aureus. nih.govrsc.org |
| Antifungal | Evaluation against pathogenic fungi affecting humans and plants. asiapharmaceutics.infoekb.eg | The dione analog from Bacillus and Streptomyces species shows potent antifungal activity. asiapharmaceutics.infoekb.eg |
| Neuroprotective | Investigation in models of neurodegenerative diseases to assess mitigation of neuronal damage and cognitive decline. | Initial studies on derivatives indicate potential neuroprotective properties. |
| Nematocidal/Algicidal | Exploring applications in agriculture or environmental management by testing against nematodes and harmful algae. nih.gov | The dione analog exhibits moderate activity against Meloidogyne incognita nematodes and is reported as an algicidal agent. nih.gov |
| Enzyme Inhibition | Targeted screening against enzyme families like DPP-IV, kinases, or proteases, where heterocyclic scaffolds are often active. nih.gov | The scaffold has been investigated for dipeptidyl peptidase-IV (DPP-IV) inhibition. |
Integration with High-Throughput Screening, Chemoinformatics, and Omics Technologies for Comprehensive Analysis
To fully understand the potential of this compound, modern, large-scale analytical methods must be employed.
High-Throughput Screening (HTS): Synthesizing a diverse chemical library based on the scaffold and screening it against thousands of biological targets will rapidly identify "hits" for various diseases. nih.gov This unbiased approach can uncover unexpected biological activities that would be missed by hypothesis-driven research.
Chemoinformatics: The large datasets generated from HTS require sophisticated chemoinformatic tools for analysis. cijournal.ru These tools can identify structure-activity relationships (SAR), build predictive models, and help prioritize the most promising compounds for further development.
Omics Technologies: For compounds that show significant biological activity, omics technologies (genomics, transcriptomics, proteomics, metabolomics) can provide a comprehensive view of their effects on a biological system. For instance, proteomics could identify the specific protein targets of an active compound, while transcriptomics could reveal the downstream changes in gene expression, offering deep insights into its mechanism of action.
Development of this compound as a Scaffold for Complex Chemical Biology Tools
Beyond its direct use as a potential therapeutic agent, the this compound scaffold is an ideal starting point for creating sophisticated chemical probes to study biological processes. Its rigid bicyclic nature makes it a reliable framework upon which to build more complex molecules. researchgate.netnih.gov
Future research could focus on developing:
Affinity-Based Probes: By attaching a reporter tag (like biotin) and a reactive group to the scaffold, researchers can create probes that bind to and label their target protein inside a cell, allowing for target identification and validation.
Fluorescent Probes: Functionalizing the scaffold with a fluorophore could create probes that light up when they bind to a specific target or enter a particular cellular environment, enabling real-time imaging of biological events.
Targeted Inhibitors: By decorating the scaffold with functionalities that are known to interact with a specific protein family (e.g., tubulin), it could be developed into a new class of targeted inhibitors for research or therapeutic use. The development of related pyrrolidinone systems as tubulin inhibitors demonstrates the viability of this approach. rsc.org
The existence of various functionalized derivatives shows that the scaffold is already being used as a building block for more complex chemical entities. cymitquimica.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
